(R*,S*)-(+-)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one
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Overview
Description
(R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones. These compounds are characterized by a cyclohexene ring with a ketone functional group. The specific structure of this compound includes a hydroxy group and a dimethylhexenyl side chain, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions typically include the use of strong bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, (R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties. Its interactions with biological macromolecules like proteins and nucleic acids can provide insights into its mechanism of action.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, modifications to the hydroxy and ketone groups can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, (R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its unique chemical properties make it suitable for various applications in the chemical industry.
Mechanism of Action
The mechanism of action of (R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. For example, the hydroxy group can form hydrogen bonds with proteins, affecting their structure and function. The ketone group can participate in redox reactions, influencing cellular processes. The overall effect of the compound depends on its ability to modulate specific pathways and targets within the cell.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexene ring and ketone group.
6-Hydroxy-3-methyl-2-cyclohexen-1-one: A compound with a hydroxy group and a similar cyclohexenone structure.
6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-2-cyclohexen-1-one: A compound with a similar side chain but lacking the methyl group on the cyclohexene ring.
Uniqueness
(R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxy and ketone groups, along with the dimethylhexenyl side chain, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
95672-95-0 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(6S)-6-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15-/m1/s1 |
InChI Key |
HYQNKKAJVPMBDR-UKRRQHHQSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)[C@@](C)(CCC=C(C)C)O |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O |
Origin of Product |
United States |
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